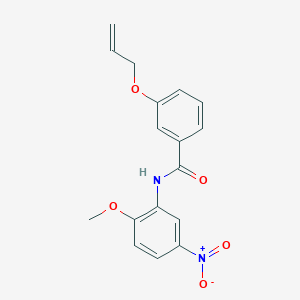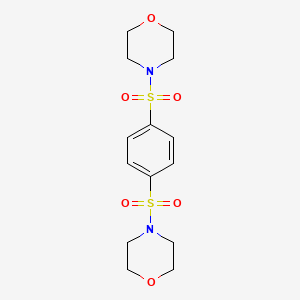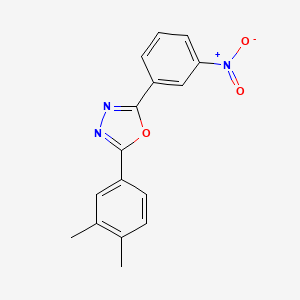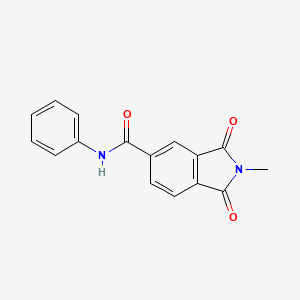
3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide
Vue d'ensemble
Description
3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as ANMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANMA belongs to the class of benzamides and is a yellow crystalline powder.
Mécanisme D'action
The mechanism of action of 3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been shown to exhibit anti-inflammatory and anti-cancer activities through the inhibition of various enzymes and signaling pathways.
In material science, this compound-based MOFs and COFs exhibit unique properties such as high surface area, tunable pore size, and selectivity towards specific gases. These properties are due to the specific arrangement of this compound molecules in the framework structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high biocompatibility in various in vitro and in vivo studies. This compound has also been shown to exhibit anti-inflammatory and anti-cancer activities through the inhibition of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high biocompatibility. However, this compound has limitations such as its low solubility in water and limited stability under certain conditions.
Orientations Futures
3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide has shown promising applications in various fields, and future research directions include the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease, the synthesis of this compound-based functional materials with improved properties, and the exploration of this compound-based gold nanoparticles for bioimaging and drug delivery. Additionally, the optimization of the synthesis process and the investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective compounds.
Applications De Recherche Scientifique
3-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes.
In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound-based MOFs and COFs have shown promising applications in gas separation, catalysis, and energy storage.
In nanotechnology, this compound has been used as a precursor for the synthesis of gold nanoparticles. This compound-based gold nanoparticles have shown potential applications in bioimaging and drug delivery due to their biocompatibility and stability.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-9-24-14-6-4-5-12(10-14)17(20)18-15-11-13(19(21)22)7-8-16(15)23-2/h3-8,10-11H,1,9H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBBOSTALSUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)

![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)
![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)
![1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)



![methyl N-[(4-fluorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4400147.png)